REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=O)[CH2:6][CH2:5]1.[C:15]1(C)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>O>[N:4]12[CH2:3][CH2:2][C:7]([C:10]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[OH:12])([CH2:6][CH2:5]1)[CH2:8][CH2:9]2 |f:2.3.4|
|
Name
|
|
Quantity
|
199 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCC(CC1)C(=O)OCC
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Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until a biphasic solution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinsed in with water (400 ml)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (3000 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated to 4000 ml by vacuum distillation
|
Type
|
ADDITION
|
Details
|
This solution was added to 0.5 M potassium hexamethyldisilazide in toluene (1700 ml) and toluene (2000 ml) at 40° C
|
Type
|
ADDITION
|
Details
|
Acetic acid (178 ml) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated to 4000 ml by vacuum distillation
|
Type
|
ADDITION
|
Details
|
added to an 18% w/w aqueous potassium carbonate solution (2432 g)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated to 3000 ml by vacuum distillation and toluene (1000 ml)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
2M phenyl lithium in dibutyl ether (800 ml) added
|
Type
|
ADDITION
|
Details
|
Water (2000 ml) and n-butanol (700 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 75° C
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
the organic layer washed with water (1000 ml)
|
Type
|
ADDITION
|
Details
|
Toluene (1000 ml) was added
|
Type
|
DISTILLATION
|
Details
|
mixture distilled until 3000 ml of solvent
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with toluene (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCC(CC1)(CC2)C(O)(C2=CC=CC=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |